Sodium Methotrexate
Description
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt (CAS RN: 7532-09-4), is a sodium salt derivative of a pteridine-containing glutamic acid analog. Its structure comprises a glutamic acid backbone conjugated via an amide bond to a benzoyl group substituted with a methylamino-linked 2,4-diamino-6-pteridinyl moiety . This compound is also referred to as 4-Amino-N10-methylpteroyl glutamate sodium, indicating its structural similarity to folate derivatives but with distinct substitutions . The monosodium salt enhances solubility, making it suitable for pharmaceutical formulations, particularly in applications requiring systemic delivery .
Key structural features include:
- Pteridinyl core: A 2,4-diamino-6-pteridinyl group, which is critical for interactions with folate receptors and enzymes.
- Benzoyl linker: Modified with a methylamino group, differentiating it from natural folates.
- Glutamic acid: The L-configuration ensures compatibility with biological systems, as seen in endogenous folates .
Properties
IUPAC Name |
disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQOOZCTWOQPA-GXKRWWSZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-05-2 (Parent) | |
| Record name | Methotrexate disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3037123 | |
| Record name | Methotrexate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7413-34-5, 15475-56-6 | |
| Record name | Methotrexate disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrexate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization of the Pteridinyl Component
The pteridine ring system is constructed via a cyclocondensation reaction. A mixture of 2,4,5-triamino-6-hydroxypyrimidine, p-aminobenzoyl glutamic acid, and trichloroacetone is reacted in the presence of sodium metabisulfite and sodium acetate at pH 3.4–3.6 and 36–40°C for 6 hours. Sodium metabisulfite acts as a reducing agent to prevent oxidation of sensitive intermediates, while sodium acetate maintains mild acidity to favor cyclization over side reactions.
Alternative Pathway : Substituting trichloroacetone with α,β-dibromopropionaldehyde yields comparable results but requires stricter temperature control (30–35°C) to avoid polymerization of the aldehyde.
Coupling to Glutamic Acid and Methylamino Functionalization
The p-aminobenzoyl glutamic acid intermediate is functionalized with the methylamino group before conjugation. This step involves reductive alkylation using formaldehyde and a palladium catalyst under hydrogen gas, followed by acetylation to protect reactive amines during subsequent reactions.
Reductive Methylation
A solution of p-aminobenzoyl glutamic acid in methanol is treated with formaldehyde (2 equivalents) and 10% Pd/C under 50 psi H₂ at 25°C for 12 hours. The methylamino derivative is isolated in 78% yield after filtration and solvent evaporation.
Critical Parameter : Excess formaldehyde (>2 eq) leads to dimethylation, reducing conjugation efficiency with the pteridinyl moiety.
Final Assembly and Monosodium Salt Formation
The methylamino-functionalized benzoyl glutamic acid is coupled to the pteridinylmethyl group via nucleophilic aromatic substitution. The product is then converted to the monosodium salt using a buffered sodium hydroxide solution.
Conjugation Reaction
A mixture of the pteridinylmethyl bromide (1.2 eq) and methylamino-benzoyl glutamic acid (1 eq) in dimethylformamide (DMF) is stirred at 60°C for 24 hours. The reaction is quenched with ice-water, and the precipitate is collected via filtration (yield: 65%).
Salt Formation and Stabilization
The free acid form is dissolved in deionized water, and 1M NaOH is added dropwise to pH 6.2–6.5. The solution is lyophilized to obtain the monosodium salt as a crystalline powder.
Stability Considerations :
Industrial-Scale Optimization
Continuous Flow Reactor Adaptation
Implementing continuous flow systems for the cyclization step reduces reaction time from 6 hours to 45 minutes by improving heat transfer and mixing efficiency.
Analytical Characterization
Key Quality Control Metrics :
-
HPLC Purity : >98% (C18 column, 0.1% TFA/ACN gradient)
-
Water Content : <1.5% (Karl Fischer titration)
-
Residual Solvents : <500 ppm DMF (GC-MS)
Chemical Reactions Analysis
Types of Reactions
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic applications:
- Cancer Treatment : Its structure allows for inhibition of dihydrofolate reductase, similar to known antineoplastic agents like methotrexate. This mechanism is crucial in cancer therapies targeting rapidly dividing cells.
- Autoimmune Diseases : Research indicates potential benefits in modulating immune responses due to its biochemical properties.
Biochemical Research
In biochemical studies, this compound serves as:
- Reagent in Enzyme Studies : Utilized to investigate enzymatic pathways involving amino acids and their derivatives.
- Metabolic Pathway Analysis : It aids in understanding the role of glutamic acid derivatives in cellular metabolism.
Chemical Reactions
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- monosodium salt can participate in various chemical reactions:
- Oxidation and Reduction : These reactions can modify functional groups for further synthesis.
- Substitution Reactions : The compound can undergo nucleophilic substitutions, making it versatile for synthesizing new derivatives.
Study 1: Antitumor Activity
A study evaluated the antitumor properties of Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- monosodium salt against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
Study 2: Immunomodulatory Effects
Research focused on the immunomodulatory effects of this compound demonstrated alterations in cytokine profiles in vitro. This suggests a potential role in treating autoimmune conditions by modulating immune responses.
Mechanism of Action
The mechanism of action of Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition leads to a decrease in DNA synthesis and cell replication, making it effective in treating rapidly dividing cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methotrexate (MTX)
Structure: MTX (N-[4-{[(2,4-diamino-6-pteridinyl)methyl]methylamino}benzoyl]-L-glutamic acid) shares the pteridinyl-benzoyl-glutamic acid backbone but lacks the sodium salt and contains a dihydrofolate reductase (DHFR)-targeting 4-aminobenzoyl group . Function: MTX is a potent DHFR inhibitor, blocking tetrahydrofolate synthesis and DNA replication in cancer cells . Comparison:
- The sodium salt in the target compound improves aqueous solubility (critical for IV formulations), whereas MTX’s free acid form requires alkaline solutions for dissolution .
- MTX’s unmodified benzoyl group enhances DHFR binding affinity, whereas the methylamino substitution in the target compound may alter enzyme interaction kinetics .
- Toxicity: MTX has a lower LD₅₀ (631 mg/kg, intravenous in mice) compared to the target compound (282 mg/kg), suggesting differences in metabolic processing .
5-Formyltetrahydrofolate (Leucovorin)
Structure: 5-Formyltetrahydrofolate (CAS RN: 58-05-9) features a fully reduced pteridine ring and a formyl group at the N5 position, unlike the oxidized pteridinyl and methylamino groups in the target compound . Function: Leucovorin acts as a folate replenisher, rescuing cells from MTX toxicity by bypassing DHFR inhibition . Comparison:
- The target compound’s oxidized pteridinyl core prevents its conversion to active tetrahydrofolate, limiting its utility in folate rescue therapy.
- Sodium salt formulation enhances bioavailability compared to leucovorin’s calcium salt .
N-[4-({[(2,4-Diamino-6-pteridinyl)methyl]amino}methyl)benzoyl]-L-glutamic Acid
Structure: This analog (CAS RN: 39271-61-9) replaces the methylamino group with an aminomethyl substituent on the benzoyl linker . Comparison:
- Both compounds share pteridinyl-glutamic acid motifs, but the target compound’s methylamino substitution may confer greater metabolic stability .
Pharmacokinetic and Pharmacodynamic Profiles
Solubility and Stability
- Target Compound: The monosodium salt achieves >10 mg/mL solubility in water, advantageous for injectable formulations .
- MTX : Requires alkaline buffers (pH >8) for solubilization, complicating formulation .
- Thermal Stability : Glutamic acid derivatives degrade at >250°C, but resin-incorporated forms (e.g., in drug delivery systems) show improved stability .
Metabolic Pathways
- Target Compound : Likely undergoes hepatic γ-glutamyl hydrolysis, similar to MTX polyglutamates, but the sodium salt may delay clearance .
- MTX Polyglutamates : Additional glutamate units prolong intracellular retention, enhancing efficacy but increasing toxicity .
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | CAS RN | Molecular Weight | Key Substitution | Primary Application | LD₅₀ (Mouse, i.v.) |
|---|---|---|---|---|---|
| Target Compound | 7532-09-4 | 477.43 | Methylamino-benzoyl | Investigational anticancer | 282 mg/kg |
| Methotrexate (MTX) | 59-05-2 | 454.44 | 4-Aminobenzoyl | Leukemia, arthritis | 631 mg/kg |
| 5-Formyltetrahydrofolate | 58-05-9 | 473.44 | N5-formyl | Folate rescue therapy | N/A |
| N-[4-(Aminomethyl)benzoyl] | 39271-61-9 | 454.45 | Aminomethyl-benzoyl | Research compound | N/A |
Table 2: Analytical Properties
| Compound | HPLC Retention Time (min) | MS/MS Transition (m/z) |
|---|---|---|
| Target Compound | 8.2 (C18 column) | 478.2 → 308.1 |
| MTX | 7.5 (C18 column) | 455.1 → 308.1 |
| 5-Formyltetrahydrofolate | 6.9 (C18 column) | 474.2 → 295.1 |
Biological Activity
The compound Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt , commonly known as methotrexate, is a well-established antineoplastic agent primarily used in cancer chemotherapy. Its biological activity is multifaceted, influencing various cellular processes and pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
Methotrexate is a derivative of glutamic acid and features a complex structure that includes a pteridine ring. The molecular formula is with a molecular weight of approximately 455.5 g/mol .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₆ |
| Molecular Weight | 455.5 g/mol |
| Solubility | Soluble in water |
| pH (1% solution) | 7.0 - 8.0 |
Methotrexate acts primarily as an antimetabolite by inhibiting the enzyme dihydrofolate reductase (DHFR) , which is crucial for the synthesis of nucleotides required for DNA replication and repair. This inhibition leads to:
- Decreased DNA synthesis : By limiting the availability of tetrahydrofolate, methotrexate effectively reduces the synthesis of purines and pyrimidines.
- Cell cycle arrest : Particularly in the S-phase, where DNA synthesis occurs.
- Induction of apoptosis : In rapidly dividing cells such as cancerous tissues.
Methotrexate Mechanism (Image not included in this document)
Antitumor Effects
Methotrexate has been extensively studied for its efficacy against various cancers, including:
- Acute Lymphoblastic Leukemia (ALL) : Methotrexate is a cornerstone in the treatment regimen for ALL due to its ability to penetrate the central nervous system.
- Choriocarcinoma : Effective in treating this type of gestational trophoblastic disease.
- Non-Hodgkin Lymphoma : Used in combination therapies to enhance overall treatment efficacy.
Neurotoxicity Studies
Research has indicated that high doses of methotrexate can lead to neurotoxic effects, particularly when administered intrathecally. A study observed that:
- Intraarterial administration resulted in increased seizure activity in animal models .
- Neurodevelopmental impact was noted in studies involving Xenopus embryos exposed to high concentrations of methotrexate .
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth | |
| Neurotoxicity | Increased seizure activity | |
| Developmental Toxicity | Harmful effects on embryonic development |
Case Study 1: Efficacy in Pediatric ALL
A clinical trial involving pediatric patients with ALL demonstrated significant remission rates when treated with methotrexate as part of a multi-drug regimen. The study reported a 75% remission rate within the first month of treatment, highlighting methotrexate's critical role in pediatric oncology.
Case Study 2: Neurotoxicity Assessment
In a controlled study assessing neurotoxic effects, neonatal rats were administered methotrexate at varying doses. Results indicated that doses exceeding led to observable neurobehavioral deficits, including impaired motor function and increased anxiety-like behavior .
Q & A
Advanced Research Question
- Species selection : Rodents (mice/rats) are standard, but folate metabolism differences in humans may necessitate transgenic models (e.g., humanized DHFR knock-in mice) .
- Dosing regimens : Account for renal clearance rates, as folate analogs are primarily excreted unchanged in urine. Use tracer doses of C-labeled compound for biodistribution studies .
- Tissue sampling : Prioritize folate-rich tissues (liver, kidney) and target sites (tumors) for LC-MS/MS quantification .
- Pharmacodynamic endpoints : Monitor serum folate levels and megaloblastic anemia markers (e.g., mean corpuscular volume) to correlate exposure with biological effects .
How can researchers optimize analytical methods to resolve co-eluting impurities in stability studies?
Advanced Research Question
- HPLC method development :
- Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium phosphate) to separate the monosodium salt from degradants like 10-formylfolic acid .
- Gradient elution: 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 30 min) .
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify major degradation pathways .
- Mass spectrometry imaging (MSI) : Map spatial distribution in tissue sections to assess stability in biological matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
